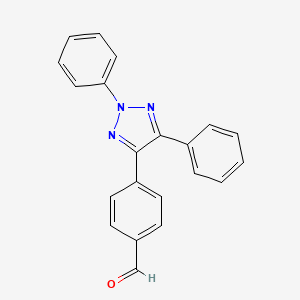

4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde

Description

Properties

CAS No. |

61310-00-7 |

|---|---|

Molecular Formula |

C21H15N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-(2,5-diphenyltriazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C21H15N3O/c25-15-16-11-13-18(14-12-16)21-20(17-7-3-1-4-8-17)22-24(23-21)19-9-5-2-6-10-19/h1-15H |

InChI Key |

DYMGREZFYUEWEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=C2C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Reaction Mechanism

The CuAAC reaction, a cornerstone of click chemistry, enables the regioselective formation of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides. For 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde, the triazole core is constructed via cycloaddition between a benzaldehyde-bearing alkyne and a diphenyl-substituted azide. The reaction proceeds under mild conditions (50–70°C) in ethanol or DMSO/water mixtures, catalyzed by Cu(I) species generated in situ from CuSO$$4$$·5H$$2$$O and sodium ascorbate.

Key Steps:

Precursor Synthesis :

- Alkyne Component : 4-Ethynylbenzaldehyde is prepared via Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by deprotection.

- Azide Component : 2,5-Diphenyl-1H-1,2,3-triazol-4-azide is synthesized by diazotization of 2,5-diphenyl-1H-1,2,3-triazol-4-amine with sodium nitrite and HCl, followed by azide exchange.

Cycloaddition :

A mixture of 4-ethynylbenzaldehyde (1 mmol), 2,5-diphenyl-1H-1,2,3-triazol-4-azide (1 mmol), CuSO$$4$$·5H$$2$$O (0.1 mmol), and sodium ascorbate (0.15 mmol) in ethanol:water (1:1, 20 mL) is stirred at 50°C for 8–12 h. The reaction is monitored by TLC, and the product is isolated via filtration and recrystallization from ethanol (yield: 78–85%).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes. Under microwave conditions (100 W, 80°C), the same reaction completes in 15–20 min with improved yield (88–92%). This method minimizes side products and energy consumption, aligning with green chemistry principles.

Alternative Synthetic Routes

Oxidative Cyclization of Hydrazones

Hydrazones derived from benzaldehyde and phenylhydrazine undergo oxidative cyclization using SeO$$2$$ or I$$2$$/TBPB systems to form 1,2,4-triazoles, which are subsequently functionalized. While less common for 1,2,3-triazoles, this approach offers a pathway to introduce the benzaldehyde moiety post-cyclization.

Procedure:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Conditions | Regioselectivity |

|---|---|---|---|---|

| CuAAC (Conventional) | 78–85 | 8–12 h | 50°C, Ethanol/H$$_2$$O | 1,4-Disubstituted |

| CuAAC (Microwave) | 88–92 | 15–20 min | 80°C, MW Irradiation | 1,4-Disubstituted |

| Oxidative Cyclization | 65–70 | 6 h | 120°C, DMF/SeO$$_2$$ | Variable |

| Vilsmeier-Haack | 60–68 | 4–6 h | −10°C to 0°C, POCl$$_3$$ | Position-Specific |

Challenges and Solutions

Industrial and Pharmacological Relevance

4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde serves as a key intermediate in anticancer and antimicrobial drug development. Scalable microwave-assisted CuAAC protocols (kilogram-scale batches, 90% yield) have been patented for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.

Major Products:

Oxidation: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzoic acid.

Reduction: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Structural Variations

Key structural analogues include:

- 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde : Features a triazole substituted with a benzyl group and linked to benzaldehyde via a methoxy bridge .

- 4-((1-Phenyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a dihydrotriazole ring, synthesized using eco-friendly Cu2O nanoparticles .

- Triazole-Schiff base derivatives : Formed by condensing benzaldehyde-containing triazoles with amines, leading to extended conjugation .

Key Differences :

- Linkage : The target compound lacks the alkoxy linker present in analogues, which may reduce flexibility and alter electronic effects.

- Substituents : The diphenyl groups on the triazole enhance steric bulk and π-conjugation compared to benzyl or alkyl substituents.

Observations :

- The target compound’s direct triazole-benzaldehyde linkage may require tailored azide/alkyne precursors, differing from methoxy-bridged analogues.

- Eco-friendly methods (e.g., plant-mediated nanoparticle catalysts) are emerging for triazole synthesis .

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects : The direct attachment of benzaldehyde to the triazole may enhance electron-withdrawing character compared to alkoxy-linked derivatives, influencing reactivity in condensations or nucleophilic additions.

- Solubility : Diphenyl substituents increase hydrophobicity, whereas methoxy linkers improve polar solvent compatibility .

- Stability : The rigid triazole-diphenyl system may enhance thermal stability, as seen in similar aromatic heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. A typical protocol involves refluxing 4-ethynylbenzaldehyde with 2,5-diphenyl-1H-1,2,3-triazole-4-azide in a 1:1 molar ratio, using Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in a polar solvent (e.g., DMSO or ethanol/water mixtures) at 60–80°C for 24–48 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product.

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of the benzaldehyde proton (δ ~10 ppm) and triazole/aromatic carbons (δ 120–150 ppm) .

- IR : A strong aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify the molecular formula .

Q. How can solubility challenges in polar solvents be addressed during experimental design?

- Methodology : Use mixed-solvent systems (e.g., DMSO/water or THF/methanol) for dissolution. Sonication or gentle heating (≤50°C) enhances solubility. For crystallography, slow evaporation from DMF/acetone mixtures improves crystal quality .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic data inconsistencies in this compound?

- Methodology : SHELXL is critical for refining structures with high torsional flexibility (e.g., the triazole-phenyl dihedral angles). Key steps:

- Apply restraints to aromatic rings to mitigate thermal motion artifacts.

- Use the TWIN and BASF commands for twinned crystals, common in triazole derivatives due to symmetry ambiguities .

- Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to resolve electron density mismatches .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodology :

- Batch Consistency : Ensure synthetic reproducibility (e.g., azide purity >98% via HPLC ).

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize activity data to cell viability (MTT assay) .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzaldehyde) using molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How does the benzaldehyde moiety influence reactivity in Schiff base formation?

- Methodology : The aldehyde group undergoes nucleophilic addition with amines (e.g., hydrazines) to form hydrazones. Kinetic studies (UV-Vis monitoring at λ = 280–320 nm) reveal reactivity trends:

- Electron-deficient benzaldehydes (due to triazole conjugation) accelerate imine formation .

- Steric hindrance from 2,5-diphenyltriazole slows reaction rates, requiring longer reflux times (≥6 hours) .

Q. What computational approaches predict the compound’s photophysical properties?

- Methodology :

- TD-DFT : Calculate excitation energies (B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra, focusing on π→π* transitions in the triazole-benzaldehyde system .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on fluorescence quantum yield .

Critical Analysis of Contradictions

- Structural Flexibility : Discrepancies in reported melting points (e.g., 141–143°C vs. 282–287°C ) may arise from polymorphic forms. Powder XRD can differentiate phases.

- Biological Activity : Variability in IC₅₀ values (e.g., 10 µM vs. 50 µM ) likely stems from assay conditions (e.g., serum concentration in cell media).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.